

The Crystalline Architecture of Electrodeposited Nickel-Tungsten Alloys: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of electrodeposited Nickel-Tungsten (Ni-W) alloys, materials of significant interest due to their exceptional hardness, wear resistance, and corrosion protection properties, making them a viable alternative to hard chromium coatings. The relationship between electrodeposition parameters and the resulting microstructure is critical in tailoring these alloys for specific high-performance applications, including in specialized equipment for pharmaceutical manufacturing and research.

Influence of Electrodeposition Parameters on Crystal Structure

The crystal structure of electrodeposited Ni-W alloys can be precisely controlled, ranging from nanocrystalline to amorphous, by manipulating the electrodeposition parameters. The tungsten content in the alloy is a primary determinant of its final microstructure.

Electrodeposited Ni-W alloys typically exhibit a nanocrystalline structure.[1] As the tungsten content increases, a transition from a crystalline to an amorphous state is often observed.[2][3] An amorphous phase generally appears at a tungsten content of about 20 atomic percent or more.[4] The incorporation of tungsten atoms into the nickel lattice causes a shift in the X-ray diffraction (XRD) peaks to lower angles, indicating an expansion of the face-centered cubic (fcc) nickel lattice.[5]



The bath temperature and the concentration of the tungsten source (e.g., sodium tungstate) are key factors influencing the tungsten content and, consequently, the crystal structure.[5] Higher bath temperatures and tungstate concentrations tend to favor the deposition of tungsten, leading to a more amorphous structure.[5] Conversely, lower concentrations and temperatures are more likely to produce a crystalline structure with a preferred orientation, such as (220).[5]

Current density also plays a crucial role. An increase in applied current density can lead to a transition from a crystalline to an amorphous microstructure.[2] This is often accompanied by an increase in the tungsten content of the alloy.[6]

The addition of certain compounds, like boron, can also promote the formation of an amorphous structure.[7] The resulting Ni-W-B alloys have been shown to be amorphous asplated.[7]

The table below summarizes the relationship between key electrodeposition parameters and the resulting crystal structure of Ni-W alloys.

Parameter	Variation	Effect on Tungsten Content	Resulting Crystal Structure	Reference
Tungsten Source Concentration	Increasing	Increases	Transition from nanocrystalline to amorphous	[5]
Bath Temperature	Increasing	Increases	Transition from nanocrystalline to amorphous	[5]
Current Density	Increasing	Generally Increases	Transition from crystalline to amorphous	[2][6]
Additives (e.g., Boron)	Presence	-	Promotes amorphous structure	[7]



Characterization of Crystal Structure

The crystal structure of electrodeposited Ni-W alloys is primarily investigated using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

X-ray Diffraction (XRD)

XRD is the most common technique for determining the phase composition and crystal structure of Ni-W coatings. The presence of broad diffraction peaks in an XRD pattern is indicative of an amorphous or nanocrystalline structure, while sharp peaks suggest a more crystalline nature.[7] For nanocrystalline Ni-W alloys, the diffraction peaks correspond to the face-centered cubic (fcc) structure of nickel, though they are shifted to lower 2θ angles due to the incorporation of larger tungsten atoms into the nickel lattice.[5][8] The grain size of nanocrystalline alloys can be estimated from the broadening of the XRD peaks using the Scherrer formula.[5] In some cases, specific intermetallic phases such as Ni₁₇W₃ may be identified.[1]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the microstructure, allowing for the determination of grain size and morphology. Bright-field imaging can reveal the overall structure, while selected area electron diffraction (SAED) patterns can distinguish between crystalline and amorphous phases.[9] A diffuse halo in a SAED pattern is characteristic of an amorphous structure, whereas sharp, concentric rings are indicative of a polycrystalline (nanocrystalline) material.[9] High-resolution TEM (HR-TEM) can provide even more detailed structural information at the atomic level.[9]

The following table presents a summary of quantitative data on the crystal structure of electrodeposited Ni-W alloys from various studies.



Tungsten Content (at. %)	Depositio n Temperat ure (°C)	Current Density (A/dm²)	Crystal Structure	Grain Size (nm)	Phases Identified	Referenc e
1.5	45	-	Nanocrysta Iline	~20	-	[9]
3.4	45	-	Nanocrysta Iline	~20	-	[9]
up to 35.8 wt%	-	-	Nanocrysta Iline	7.3 - 23.9	Ni17W3, W, WO3	[1]
-	40	4 - 10	(220) textured	-	fcc Ni-W	[5]
-	60	4 - 10	(111) textured / Amorphous	-	fcc Ni-W	[5]
17.7 - 22.5	75	0.05 - 0.2 A/cm²	Amorphous and Nanocrysta Iline	-	fcc Ni-W	[4]
32.5 wt% (with Boron)	-	-	Amorphous	3.01 (as- plated)	-	[7]

Experimental Protocols Electrodeposition of Ni-W Alloys

A typical experimental setup for the electrodeposition of Ni-W alloys involves a two- or three-electrode electrochemical cell.

• Electrolyte Bath: The composition of the plating bath is a critical factor. Common constituents include a nickel source (e.g., nickel sulfate), a tungsten source (e.g., sodium tungstate), and



complexing agents (e.g., trisodium citrate, ammonium chloride) to facilitate the codeposition of tungsten.[4] Pyrophosphate baths are also utilized.[5][10]

- Substrate: The choice of substrate depends on the intended application. For characterization purposes, materials like Q235 carbon steel or stainless steel are often used.[5][10]
- Deposition Parameters: The bath temperature, pH, and current density (or potential) are carefully controlled during the deposition process to achieve the desired alloy composition and crystal structure.[10]

Fig. 1: General experimental workflow for electrodeposition and characterization.

X-ray Diffraction (XRD) Analysis Protocol

- Sample Preparation: The electrodeposited Ni-W alloy on its substrate is mounted onto the sample holder of the diffractometer.
- Instrument Setup: A diffractometer with Cu K α radiation (λ = 0.15406 nm) is typically used.[5]
- Data Collection: The XRD pattern is recorded over a 2θ range, for example, from 20° to 90°.
 [5]
- Data Analysis: The resulting diffraction pattern is analyzed to identify the phases present by comparing the peak positions with standard diffraction data (e.g., JCPDS files). The crystal structure (e.g., fcc) is determined, and the grain size is calculated from the peak broadening using the Scherrer equation.[5]

Transmission Electron Microscopy (TEM) Analysis Protocol

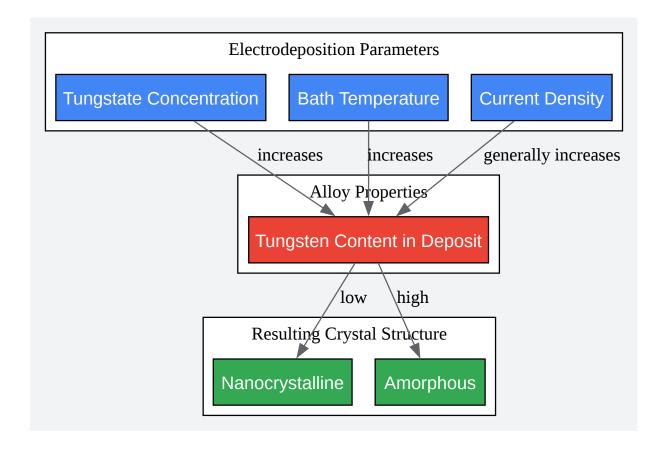
- Sample Preparation: Preparation of a TEM sample from the electrodeposited coating is a
 critical and often challenging step. It typically involves focused ion beam (FIB) milling to
 create an electron-transparent thin section of the coating.[11]
- Imaging: The thin section is then examined in a TEM. Bright-field images are acquired to observe the overall microstructure and grain morphology.



- Diffraction: Selected area electron diffraction (SAED) patterns are obtained from specific regions of interest to determine the crystal structure (crystalline or amorphous).
- High-Resolution Imaging: High-resolution TEM (HR-TEM) can be employed to visualize the atomic lattice and grain boundaries in nanocrystalline materials.

Logical Relationships in Crystal Structure Formation

The interplay between the electrodeposition parameters and the resulting crystal structure can be visualized as a logical pathway. The primary inputs are the bath composition and operating conditions, which directly influence the tungsten content of the deposit. The tungsten content, in turn, is the key determinant of whether the final structure is nanocrystalline or amorphous.



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Fig. 2: Influence of parameters on Ni-W crystal structure.



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